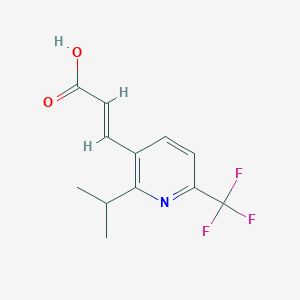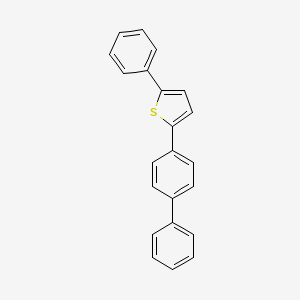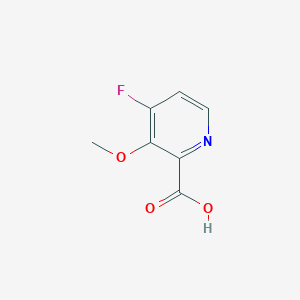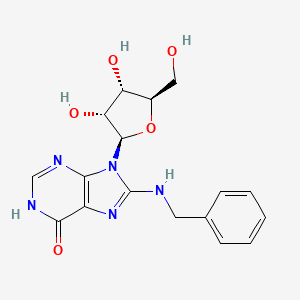
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a chemical compound characterized by the presence of an acrylic acid moiety attached to a pyridine ring substituted with isopropyl and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Substitution Reactions: The isopropyl group is introduced via substitution reactions, often using isopropyl halides in the presence of a base.
Acrylic Acid Formation: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a malonic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
作用机制
The mechanism of action of (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acrylic acid moiety can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways and biological activities .
相似化合物的比较
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications, particularly in organic synthesis.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridine ring and are investigated for their biological activities.
Trifluoromethylpyridine Derivatives: These compounds are structurally similar and are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is unique due to the combination of its structural features, including the trifluoromethyl group, isopropyl group, and acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
(E)-3-[2-propan-2-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12F3NO2/c1-7(2)11-8(4-6-10(17)18)3-5-9(16-11)12(13,14)15/h3-7H,1-2H3,(H,17,18)/b6-4+ |
InChI 键 |
QMVFBSPQPFMMFL-GQCTYLIASA-N |
手性 SMILES |
CC(C)C1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O |
规范 SMILES |
CC(C)C1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)


![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)

![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)
